ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative synthesized via a one-pot multi-component reaction. The synthesis involves ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid in an acetic acid–acetic anhydride medium with sodium acetate . Structural confirmation was achieved through elemental analysis, IR, NMR, and mass spectrometry.
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-5-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-5-30-24(29)21-17(4)26-25-27(22(21)19-12-8-16(3)9-13-19)23(28)20(31-25)14-18-10-6-15(2)7-11-18/h6-14,22H,5H2,1-4H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUIPZQYUXCGRB-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417050 | |
| Record name | ST50178580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-70-6 | |
| Record name | ST50178580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20417050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These derivatives have garnered significant attention due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Synthesis and Structural Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step processes such as the Biginelli reaction and subsequent modifications. For this compound, a common synthetic pathway includes:
- Biginelli Reaction : A mixture of appropriate aldehydes, thiourea, and ethyl acetoacetate is reacted under acidic conditions.
- Formation of Thiazolo-Pyrimidine Core : The intermediate product undergoes cyclization to form the thiazolo-pyrimidine structure.
- Final Modifications : Alkylation or acylation steps introduce various substituents to enhance biological activity.
The compound's structure has been confirmed through spectroscopic methods (e.g., NMR) and X-ray crystallography.
Antitumor Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : this compound showed potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values significantly lower than those of standard chemotherapeutics like Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial properties:
- In Vitro Studies : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics .
Other Biological Activities
Thiazolo[3,2-a]pyrimidine derivatives are also being investigated for additional therapeutic potentials:
- Antidiabetic Activity : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
- Enzyme Inhibition : They have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of thiazolo[3,2-a]pyrimidines:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and tested for its ability to inhibit cancer cell proliferation. Studies demonstrate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of bacterial and fungal strains. Its efficacy in inhibiting the growth of pathogens suggests potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Research indicates that this compound can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Its ability to form thin films with good charge transport characteristics makes it suitable for these applications.
Chemical Probes
In biochemical research, this compound serves as a chemical probe for studying biological pathways involving thiazolo[3,2-a]pyrimidine derivatives. It can be utilized to investigate the role of specific enzymes and receptors in cellular processes . The structural diversity offered by this compound allows researchers to modify it further for enhanced specificity and potency.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Effective against various bacterial and fungal strains | |
| Materials Science | Organic Electronics | Suitable for OLEDs and OSCs due to good charge transport |
| Research Tool | Chemical Probe | Useful for studying biological pathways |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several thiazolo[3,2-a]pyrimidine derivatives, including this compound. Results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound .
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in organic solar cells. The findings demonstrated that devices fabricated with this compound exhibited improved efficiency compared to traditional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Thiazolopyrimidine derivatives are distinguished by substituents at the C2 benzylidene , C5 aryl , and C6 carboxylate positions. Key analogs include:
Physical and Spectral Properties
- Spectral Data :
Crystallography and Supramolecular Interactions
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-component reactions involving ethyl acetoacetate, aromatic aldehydes, and thiazolo[3,2-a]pyrimidine precursors. Key steps include:
- Condensation reactions under reflux with catalysts like piperidine or acetic acid to form the benzylidene moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .
- Temperature control : Maintaining 80–100°C prevents side reactions like decarboxylation . Optimization involves monitoring via TLC and scaling reactions in continuous flow reactors for reproducibility .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry (e.g., Z/E isomerism in the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₂₉H₂₈N₂O₃S) .
- X-ray crystallography : Resolves dihedral angles between the thiazole ring and aryl substituents, critical for understanding π-π interactions .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should target:
- Enzyme inhibition : Assays against kinases (e.g., PKC) or cyclooxygenase (COX) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence bioactivity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (EWGs) at the 2-position (e.g., 4-carboxybenzylidene) enhance kinase inhibition by stabilizing ligand-receptor interactions .
- Methoxy groups at the 5-position improve solubility but reduce COX-2 selectivity compared to chloro substituents .
- Bulkier substituents (e.g., 4-methylphenyl) increase steric hindrance, altering binding kinetics . Experimental design: Parallel synthesis of analogs followed by docking studies (AutoDock Vina) and in vitro validation .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values across studies may arise from:
- Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) affects solubility and bioavailability .
- Conformational flexibility : X-ray structures show that the dihedral angle between the thiazole and pyrimidine rings modulates target engagement . Mitigation: Compare unit cell parameters (e.g., via CCDC databases) and conduct dissolution studies under controlled pH .
Q. What strategies improve selectivity in derivatives targeting inflammatory pathways?
- Hybridization : Attach a 5-methylfuran moiety (as in ) to exploit hydrophobic pockets in COX-2 .
- Prodrug design : Introduce acetoxyphenyl groups for site-specific hydrolysis, reducing off-target effects . Validation: Use siRNA knockdowns to confirm target specificity and ELISA for cytokine profiling .
Q. How can conflicting data in cytotoxicity assays be addressed methodologically?
Contradictions may stem from:
- Assay interference : Thiazole autofluorescence in MTT assays; switch to resazurin-based protocols .
- Cell line variability : Test across ≥3 lines (e.g., A549, HepG2) and normalize to housekeeping genes .
- Batch variability : Standardize compound purity (≥95% by HPLC) and storage conditions (-20°C under argon) .
Methodological Tables
Q. Table 1: Key Substituent Effects on Bioactivity
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 2 | 4-Methylbenzylidene | ↑ Kinase inhibition via hydrophobic interactions | |
| 5 | 4-Methylphenyl | ↓ Solubility but ↑ tumor cell penetration | |
| 6 | Ethyl carboxylate | Stabilizes metabolic half-life |
Q. Table 2: Recommended Analytical Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| XRD | R-factor ≤ 0.05; data-to-parameter ratio ≥15 | Confirming Z/E isomerism in benzylidene |
| HRMS | Mass accuracy < 2 ppm | Detecting decarboxylation byproducts |
| HPLC | C18 column; acetonitrile/water gradient | Purity assessment pre-biological assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
